N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide, also known as AQ-RA 741, is a bioactive compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. AQ-RA 741 belongs to the class of quinazoline-based compounds, which have been reported to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of compounds including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate were synthesized and evaluated for their in-vitro antitumor activity. One compound demonstrated broad-spectrum antitumor activity, significantly more active than the known drug 5-FU, against various cancer types including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer through a docking study into ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).
H1-Antihistaminic Agents
Research on novel 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones has shown significant in vivo H1-antihistaminic activity, outperforming the standard chlorpheniramine maleate in protecting animals from histamine-induced bronchospasm. This suggests the potential of developing new classes of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2014).
Histamine H4 Receptor Inverse Agonists
A scaffold hopping exercise led to the identification and optimization of a series of quinazoline-containing compounds as potent human H4 receptor inverse agonists. This research has implications for developing treatments with anti-inflammatory properties, suggesting a novel class of dual action H1R/H4R ligands for therapeutic benefits (R. Smits et al., 2008).
Dual EGFR/HER2 Inhibitors
A study on benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors showed high activity against A549 lung cancer cell line and marked inhibitory effect on EGFR tyrosine kinase enzyme. The apoptotic effect of potent compounds increased the level of caspases-3, indicating their potential as anticancer agents through EGFR and HER2 inhibition (M. Alsaid et al., 2017).
Antimicrobial Activity
Novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides exhibited significant antimicrobial activity against a range of bacteria and fungi. This work contributes to the search for new effective antimicrobial agents, highlighting the potential of these compounds in treating microbial infections (L. Antypenko et al., 2017).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12(23)21-13-6-8-14(9-7-13)22-17(24)10-25-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWRBMABUIGWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.